4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H13BrCl2N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitrobenzoyl chloride with 2-chlorobenzoyl hydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification techniques to maintain the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination reactions.
Sodium borohydride (NaBH4): for reduction reactions.
Hydrochloric acid (HCl): for acid-catalyzed reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialized materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar in structure but with a different position of the chlorine atom.
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Contains an ethoxy group instead of a chlorobenzoyl group.
Uniqueness
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
CAS No. |
765276-60-6 |
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Molecular Formula |
C21H13BrCl2N2O3 |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-15-7-10-19(29-21(28)13-5-8-16(23)9-6-13)14(11-15)12-25-26-20(27)17-3-1-2-4-18(17)24/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
SHIPJSSECBTEAQ-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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